

A Comprehensive Technical Guide to Doxycycline Hyclate-d5: Sourcing, Characterization, and Application

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Compound of Interest

Compound Name: Doxycycline hyclate-d5

Cat. No.: B12414731

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Doxycycline hyclate-d5**, a deuterated analog of the broad-spectrum antibiotic Doxycycline hyclate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing options, technical specifications, and key experimental applications.

Sourcing and Procurement of Doxycycline Hyclate-d5

The availability of high-purity **Doxycycline hyclate-d5** is crucial for research and development purposes. Several reputable suppliers specialize in the provision of stable isotope-labeled compounds for scientific applications.

Table 1: Prominent Suppliers of **Doxycycline Hyclate-d5**

Supplier	Product Name	Purity	Available Quantities	Additional Information
MedChemExpress	Doxycycline hyclate-d5	>98%	Inquire for details	Labeled as a deuterium-labeled Doxycycline hyclate.[1]
Clearsynth	Doxycycline D5 Hyclate	High Purity	MG, GMS, KGS, ML	Accompanied by a Certificate of Analysis.[2]
Sigma-Aldrich (Merck)	Doxycycline hyclate-d3	-	Inquire for details	Note: This is a d3-labeled variant, which may also be suitable for similar applications.

Purchasing Options:

- **Research Quantities:** Suppliers typically offer **Doxycycline hyclate-d5** in milligram to gram quantities, suitable for most laboratory-scale experiments.
- **Bulk Quantities:** For larger-scale studies or drug development pipelines, inquiries for bulk quantities (kilograms) can be made directly to the suppliers.
- **Custom Synthesis:** In cases where specific labeling patterns or higher isotopic enrichment are required, some suppliers may offer custom synthesis services.

It is imperative for researchers to request a Certificate of Analysis (CoA) upon purchase. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the compound, ensuring the reliability and reproducibility of experimental results. A typical CoA for Doxycycline hyclate includes data on its appearance, pH, and the presence of any related substances.[3]

Physicochemical Properties and Technical Data

Doxycycline hyclate-d5 is structurally identical to Doxycycline hyclate, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its primary application as an internal standard in mass spectrometry-based assays.

Table 2: Physicochemical Properties of Doxycycline Hyclate

Property	Value	Reference
Chemical Formula	$C_{22}H_{24}N_2O_8 \cdot HCl \cdot \frac{1}{2}C_2H_6O \cdot \frac{1}{2}H_2O$	
Molecular Weight	512.94 g/mol	[4]
CAS Number	24390-14-5	[3][5]
Appearance	Yellow crystalline powder	[5]
Solubility	Soluble in DMSO (100 mg/mL) and Water (50 mg/mL)	[4]
Storage Conditions	-20°C, protect from light, sealed	[4]

Spectral Data:

- Mass Spectrometry (MS): The mass spectrum of **Doxycycline hyclate-d5** will exhibit a molecular ion peak shifted by +5 m/z units compared to the unlabeled compound. This distinct mass difference allows for its use as an internal standard in quantitative LC-MS/MS analysis.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra of **Doxycycline hyclate-d5** will show the absence of signals corresponding to the five deuterated positions. ^{13}C NMR spectra will also be affected by the deuterium substitution.[7][8][9]

Experimental Applications and Protocols

The primary application of **Doxycycline hyclate-d5** is as an internal standard in quantitative bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies of doxycycline. Its utility stems from its similar chemical and physical properties to the unlabeled drug, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer, while being distinguishable by its mass.[6]

Pharmacokinetic Study using LC-MS/MS with Doxycycline Hyclate-d5 as an Internal Standard

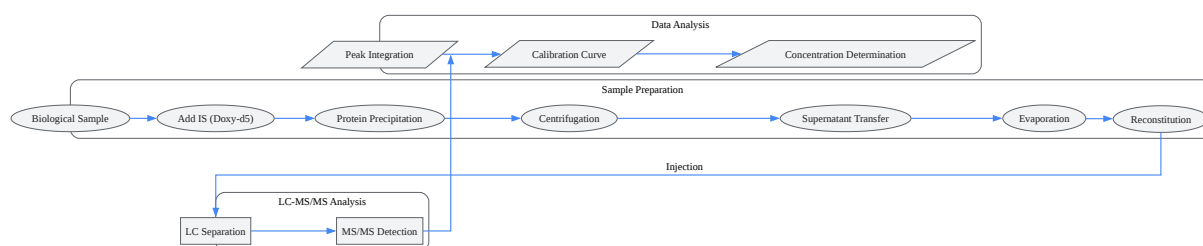
This protocol outlines a general procedure for the quantification of doxycycline in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Doxycycline hyclate-d5** as an internal standard.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a primary stock solution of Doxycycline hyclate (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
 - Prepare a primary stock solution of **Doxycycline hyclate-d5** (the internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Control (QC) Samples:
 - Serially dilute the analyte stock solution with blank biological matrix (e.g., drug-free plasma) to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.
 - Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the analyte.
- Sample Preparation (Protein Precipitation):
 - To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed amount of the **Doxycycline hyclate-d5** internal standard working solution (e.g., 50 µL of a 1 µg/mL solution).

- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex the samples for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the following transitions:
 - Doxycycline: e.g., m/z 445.2 \rightarrow 428.2
 - Doxycycline-d5: e.g., m/z 450.2 \rightarrow 433.2
 - Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentration of doxycycline in the QC and study samples by interpolating their peak area ratios from the calibration curve.



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Experimental workflow for a pharmacokinetic study using LC-MS/MS.

Doxycycline in Inducible Gene Expression: The Tet-On/Off System

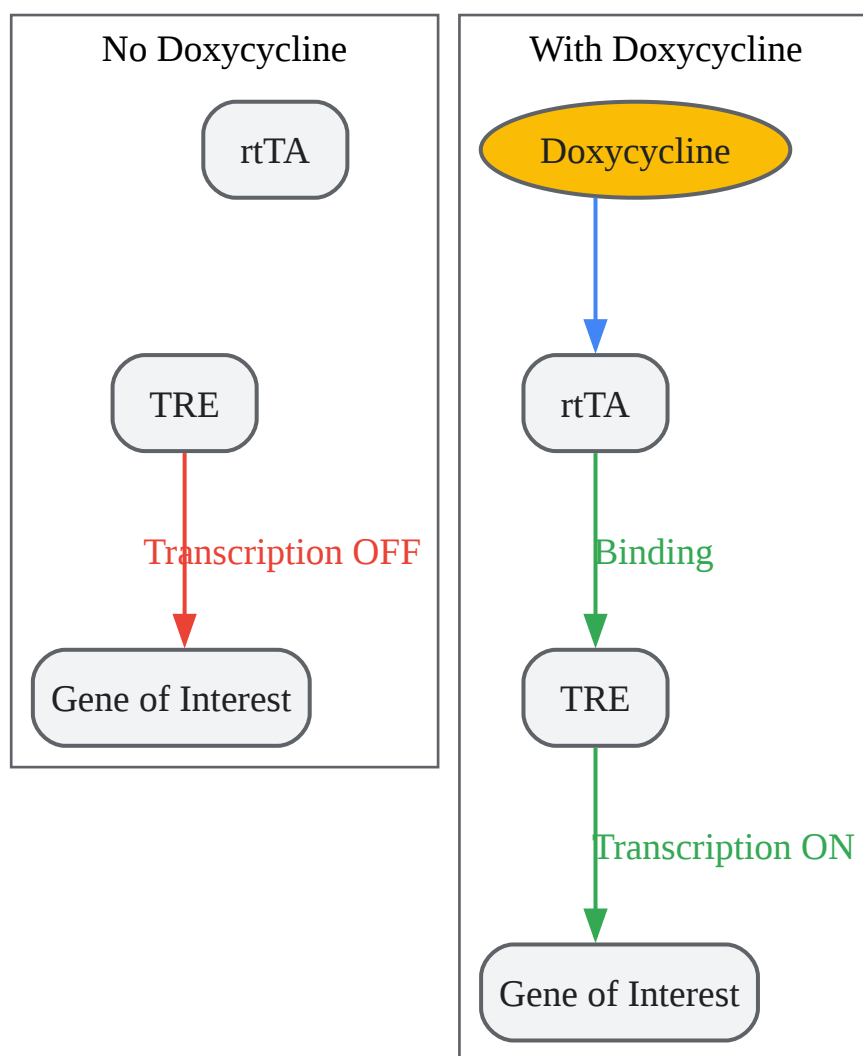
Doxycycline is a key effector molecule in the widely used tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[10] These systems allow for the precise temporal control of gene

expression in eukaryotic cells and transgenic organisms. The ability to switch gene expression on or off by the addition or removal of doxycycline is a powerful tool for studying gene function.

Mechanism of the Tet-On System:

- **Components:** The system consists of two main components: the reverse tetracycline-controlled transactivator (rtTA) and a tetracycline-responsive promoter element (TRE) that drives the expression of the gene of interest (GOI).
- **Inactive State:** In the absence of doxycycline, the rtTA protein is unable to bind to the TRE, and therefore, the transcription of the GOI is off.
- **Active State:** When doxycycline is introduced, it binds to the rtTA protein, inducing a conformational change that allows rtTA to bind to the TRE. This binding recruits the cell's transcriptional machinery, leading to the expression of the GOI.

The concentration of doxycycline can be titrated to fine-tune the level of gene expression, and its removal leads to the cessation of transcription.



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The Tet-On inducible gene expression system.

Doxycycline as a Matrix Metalloproteinase (MMP) Inhibitor

Beyond its antibiotic properties, doxycycline is also known to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components.[11] This inhibitory effect is observed at sub-antimicrobial concentrations and is independent of its antibacterial mechanism. Doxycycline's ability to modulate MMP

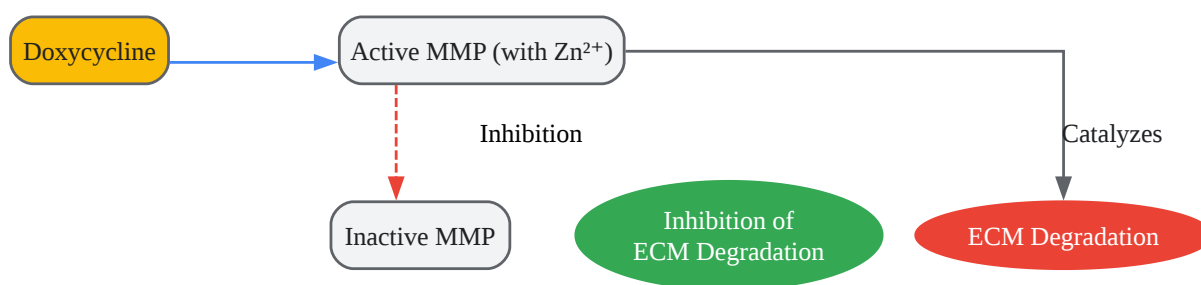
activity has made it a subject of research in various pathological conditions characterized by excessive tissue remodeling, such as periodontitis, arthritis, and cancer metastasis.

The proposed mechanism of MMP inhibition by doxycycline involves the chelation of the zinc ion at the active site of the MMP enzyme, which is essential for its catalytic activity.

Table 3: MMPs known to be inhibited by Doxycycline

MMP	Function
MMP-2 (Gelatinase A)	Degrades type IV collagen, a major component of basement membranes.
MMP-8 (Neutrophil Collagenase)	Primarily degrades type I collagen.
MMP-9 (Gelatinase B)	Degrades type IV and V collagens.
MMP-13 (Collagenase 3)	Degrades a wide range of extracellular matrix components, including fibrillar collagens.

The use of **Doxycycline hyclate-d5** in studies investigating MMP inhibition would primarily be for the accurate quantification of doxycycline levels in biological samples to correlate drug concentration with the extent of MMP inhibition.



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Inhibition of Matrix Metalloproteinase (MMP) by Doxycycline.

Conclusion

Doxycycline hyclate-d5 is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of doxycycline. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical data. Furthermore, understanding the broader applications of doxycycline in regulating gene expression and inhibiting MMPs provides a richer context for its study. This guide has provided a foundational overview of sourcing, characterization, and key experimental protocols for **Doxycycline hyclate-d5**, aiming to facilitate its effective use in scientific research and drug development. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and up-to-date information.

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